molecular formula C15H15Cl2N3O B6440322 1-{[1-(3,5-dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549016-92-2

1-{[1-(3,5-dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440322
CAS No.: 2549016-92-2
M. Wt: 324.2 g/mol
InChI Key: NTIQCROIXTUTCM-UHFFFAOYSA-N
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Description

  • The azetidine intermediate is then reacted with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the 3,5-dichlorobenzoyl azetidine derivative.
  • Formation of the Pyrazole Ring:

    • The final step involves the reaction of the azetidine derivative with 4-methyl-1H-pyrazole under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3,5-dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multiple steps:

    • Formation of the Azetidine Ring:

      • Starting with a suitable precursor, the azetidine ring is formed through cyclization reactions. Common reagents include azetidine-3-carboxylic acid derivatives and appropriate dehydrating agents.

    Chemical Reactions Analysis

    Types of Reactions: 1-{[1-(3,5-dichlorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

      Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone or aldehyde groups to alcohols.

    Properties

    IUPAC Name

    (3,5-dichlorophenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H15Cl2N3O/c1-10-5-18-20(6-10)9-11-7-19(8-11)15(21)12-2-13(16)4-14(17)3-12/h2-6,11H,7-9H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NTIQCROIXTUTCM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H15Cl2N3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    324.2 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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